molecular formula C6H5Cl4N B3034696 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride CAS No. 2089320-14-7

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride

Cat. No.: B3034696
CAS No.: 2089320-14-7
M. Wt: 232.9
InChI Key: FRGXGZQKNDPXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5Cl4N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyridine ring. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the manufacture of other chemicals , suggesting that its targets could be varied depending on the specific chemical reactions it is involved in.

Mode of Action

It has been used as a reagent in base catalyzed alkylation and in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex , a Zn2±sensitive magnetic resonance imaging contrast agent. These uses suggest that the compound may interact with its targets through chemical reactions to form new compounds.

Result of Action

It is known to be a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract, and high concentrations are extremely destructive to these tissues . It is also classified as toxic to aquatic life with long-lasting effects, harmful if swallowed, and may cause an allergic skin reaction and respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride. For instance, it is known to be a combustible substance and can produce highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas when heated to decomposition . Therefore, it is crucial to handle and store this compound properly to ensure its stability and prevent harmful effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-chloromethyl-3,5-dichloropyridine. This process can be carried out under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine, which is then further processed to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process generally includes the chlorination of pyridine derivatives followed by purification steps such as crystallization and recrystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride is unique due to the presence of multiple chlorine atoms and a chloromethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dichloro-2-(chloromethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N.ClH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGXGZQKNDPXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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